molecular formula C9H14O3 B3142530 Methyl 3-formylcyclohexane-1-carboxylate CAS No. 50738-62-0

Methyl 3-formylcyclohexane-1-carboxylate

Cat. No.: B3142530
CAS No.: 50738-62-0
M. Wt: 170.21 g/mol
InChI Key: OSEJUCOTKIRRNR-UHFFFAOYSA-N
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Description

Methyl 3-formylcyclohexane-1-carboxylate is a carboxylic ester derivative of cyclohexane with the molecular formula C9H14O3 . This compound features both formyl and methoxycarbonyl functional groups on the same cyclohexane ring, making it a valuable bifunctional synthetic intermediate for researchers. Its structure is analogous to other methyl cyclohexane carboxylates, a class of compounds known for their utility in fragrance research and organic synthesis . The dual functionality of this molecule allows it to serve as a key building block in various chemical transformations. Researchers can utilize the formyl group for condensation reactions or reductions, while the ester group can be hydrolyzed or undergo other common ester reactions. This makes it a versatile precursor for synthesizing more complex cyclic compounds. Structural analogs of this chemical are employed in the formulation of perfumes, contributing to the scent profiles of consumer products such as air fresheners, detergents, and cosmetic formulations . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEJUCOTKIRRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Formylcyclohexane 1 Carboxylate and Its Stereoisomers

Retrosynthetic Analysis of Methyl 3-formylcyclohexane-1-carboxylate

A retrosynthetic analysis of this compound reveals several plausible disconnection points, offering a roadmap for potential synthetic strategies. The most apparent disconnections involve the functional groups and the cyclic core itself.

One logical approach is to disconnect the ester and the aldehyde functionalities. The ester can be retrosynthetically cleaved to its corresponding carboxylic acid, 3-formylcyclohexane-1-carboxylic acid, and methanol (B129727). This simplifies the target to a bifunctional cyclohexane (B81311) carboxylic acid. The formyl group can be envisioned as arising from the oxidation of a primary alcohol, leading to the precursor 3-(hydroxymethyl)cyclohexane-1-carboxylic acid.

Alternatively, the carbon-carbon bonds of the cyclohexane ring can be disconnected. A powerful tool for the formation of six-membered rings is the Diels-Alder reaction. ucalgary.ca This suggests a disconnection to a diene and a dienophile. For instance, the target molecule could be conceptually derived from a substituted cyclohexene (B86901) precursor, which in turn could be formed from a [4+2] cycloaddition. A plausible diene would be 1,3-butadiene (B125203), and a suitable dienophile would be an acrylate (B77674) derivative that could ultimately provide the carboxylate functionality, with the formyl group being introduced in a subsequent step. For example, reacting 1,3-butadiene with an acrylate ester would yield a cyclohexene carboxylate, which could then undergo hydroformylation to introduce the formyl group.

A third retrosynthetic strategy involves the derivatization of a pre-existing cyclohexane ring. This would entail starting with a readily available cyclohexane derivative and introducing the required formyl and methyl carboxylate groups through a series of functional group interconversions.

Direct Synthesis Approaches

Building upon the retrosynthetic analysis, several direct synthetic approaches can be devised to construct this compound. These methods can be categorized by the key bond-forming or functional group transformation steps.

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. In the context of synthesizing this compound, a key intermediate would be methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate. The selective oxidation of the primary alcohol in the presence of the ester functionality is crucial.

A variety of modern oxidation reagents are suitable for this transformation, offering mild conditions and high chemoselectivity. Some commonly employed methods include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a reliable and mild method for oxidizing primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are classic and effective oxidizing agents for this purpose, although concerns about chromium toxicity have led to the development of alternative methods.

Oxidizing AgentTypical Reaction ConditionsAdvantages
Swern (DMSO, (COCl)₂, Et₃N)Low temperature (-78 °C to rt)Mild, high yield, avoids heavy metals
Dess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂Mild, neutral conditions, commercially available
Pyridinium Chlorochromate (PCC)Room temperature, CH₂Cl₂Reliable, well-established

This table provides a summary of common oxidation methods for converting primary alcohols to aldehydes.

The methyl ester functionality in the target molecule is typically introduced via esterification of the corresponding carboxylic acid, 3-formylcyclohexane-1-carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this purpose. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers and the elimination of a water molecule, the ester is formed.

The formation of the six-membered cyclohexane ring is a cornerstone of the synthesis. The Diels-Alder reaction stands out as a powerful and stereocontrolled method for this purpose. ucalgary.ca A plausible route involves the [4+2] cycloaddition of a conjugated diene with a suitable dienophile.

A practical approach would be the reaction of 1,3-butadiene (the diene) with an acrylate derivative (the dienophile), such as methyl acrylate. This reaction typically requires elevated temperatures and pressure, and the use of a Lewis acid catalyst can accelerate the reaction and enhance its regioselectivity. The initial product of this reaction would be a cyclohexene carboxylate. Subsequent hydrogenation of the double bond would yield the saturated cyclohexane ring.

Another potential cyclization strategy could involve intramolecular reactions, such as an aldol (B89426) condensation, on a suitably functionalized acyclic precursor. However, the Diels-Alder approach generally offers better control over the formation of the six-membered ring.

DieneDienophileKey Transformation
1,3-ButadieneMethyl Acrylate[4+2] Cycloaddition
1,3-ButadieneAcrolein[4+2] Cycloaddition

This table illustrates potential Diels-Alder reaction partners for the synthesis of the cyclohexane core.

Derivatization from Readily Available Cyclohexane Derivatives

An alternative strategy to de novo synthesis is the modification of a pre-existing and commercially available cyclohexane derivative. This approach can be advantageous if a suitable starting material with some of the required functionality is accessible.

One potential route starts from a cyclohexane derivative that already contains the methyl carboxylate group, such as methyl cyclohexanecarboxylate (B1212342). The challenge then lies in the selective introduction of a formyl group at the C3 position. Direct formylation of an unactivated C-H bond on a cyclohexane ring is a difficult transformation.

A more feasible approach would involve the functionalization of a cyclohexene precursor. For instance, starting with a cyclohexene-1-carboxylate, a hydroformylation reaction could be employed to introduce a formyl group. Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond, typically using a cobalt or rhodium catalyst. The regioselectivity of this reaction would be a critical factor in obtaining the desired 3-formyl isomer.

Alternatively, one could start with a cyclohexane derivative containing a different functional group at the C3 position that can be converted to a formyl group. For example, a C3-carboxylic acid or ester could be reduced to the corresponding primary alcohol, which can then be oxidized to the aldehyde as described in section 2.2.1.

Introduction of the Methyl Ester Group at Specific Ring Positions

The synthesis of this compound fundamentally relies on the effective placement of the methyl ester and formyl functionalities at the 1 and 3 positions of the cyclohexane core. A common and logical approach involves the modification of a pre-existing cyclohexane ring bearing suitable precursor groups.

One plausible pathway commences with a cyclohexene derivative, such as methyl cyclohex-3-ene-1-carboxylate. This starting material can be synthesized through a Diels-Alder reaction between a diene like 1,3-butadiene and a dienophile such as methyl acrylate. youtube.comchegg.comchegg.com The resulting unsaturated ester provides a scaffold for the introduction of the formyl group.

Alternatively, the synthesis can begin with a cyclohexane derivative already containing a different oxygenated functional group at the 3-position, which can be later converted to the aldehyde. For instance, a starting material like methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate serves as a direct precursor. nih.gov The esterification of the corresponding carboxylic acid, 3-(hydroxymethyl)cyclohexanecarboxylic acid, with methanol in the presence of an acid catalyst would yield this precursor.

Another strategy involves the initial synthesis of a dicarboxylic acid derivative which can then be selectively transformed. For example, the oxidation of methylcyclohexene-3-carboxylate can yield a diacid, which through a series of steps including Dieckmann condensation, could potentially lead to a cyclic β-keto ester. While not a direct route to the 3-formyl derivative, this highlights the diverse strategies for functionalizing the cyclohexane ring.

The table below summarizes potential starting materials and their transformations for introducing the methyl ester group.

Starting MaterialTransformationResulting Intermediate
3-Formylcyclohexanecarboxylic acidEsterification with methanolThis compound
Methyl cyclohex-3-ene-1-carboxylateHydroformylation or Ozonolysis followed by reductionThis compound or precursor
Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylateOxidationThis compound

Stereoselective Synthesis of Defined this compound Isomers

Achieving control over the stereochemistry of the two substituents on the cyclohexane ring is a critical aspect of synthesizing specific isomers of this compound. The relative orientation of the formyl and methyl ester groups (cis or trans) and the absolute configuration at the two stereocenters (R or S) define the different stereoisomers.

Diastereoselective Routes to cis and trans Isomers

The synthesis of specific diastereomers, namely the cis and trans isomers, hinges on controlling the approach of reagents to the cyclohexane ring during key bond-forming reactions.

A common strategy involves the stereocontrolled reduction of a precursor containing a double bond within the ring. For instance, the catalytic hydrogenation of a methyl 3-formyl-1-cyclohexenecarboxylate intermediate could lead to a mixture of cis and trans products. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio. For example, hydrogenation using a heterogeneous catalyst like palladium on carbon often leads to the cis product due to the delivery of hydrogen from one face of the molecule adsorbed onto the catalyst surface.

Alternatively, the diastereoselectivity can be established during a cycloaddition reaction. A Diels-Alder reaction between a substituted diene and dienophile can lead to specific diastereomers depending on the endo or exo approach of the dienophile. Subsequent transformations of the cycloadduct would then preserve this initial stereochemistry.

The relative stability of the cis and trans isomers also plays a role. The trans isomer, with both substituents in equatorial positions in the chair conformation, is generally the thermodynamically more stable product. Therefore, equilibration of a mixture of isomers under basic or acidic conditions could favor the formation of the trans product.

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

The synthesis of a single enantiomer of this compound requires the use of chiral catalysts or auxiliaries to induce asymmetry in the reaction.

Chiral Catalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized cyclohexanes. Chiral amines, such as proline and its derivatives, can catalyze reactions like Michael additions and aldol condensations to produce highly enantioenriched products. nih.govyoutube.com For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, could be a key step in constructing the chiral cyclohexane framework. The catalyst forms a transient chiral iminium ion, which directs the stereochemical outcome of the subsequent reaction.

Chiral Auxiliaries: Another established method involves the temporary attachment of a chiral auxiliary to the starting material. The chiral auxiliary directs the stereochemical course of a reaction and is subsequently removed to yield the enantiomerically enriched product. For example, a carboxylic acid precursor could be reacted with a chiral alcohol to form a diastereomeric ester. Separation of these diastereomers followed by cleavage of the auxiliary would provide the enantiopure carboxylic acid, which can then be esterified to the methyl ester.

The following table outlines potential enantioselective strategies:

MethodDescriptionKey Intermediate
Chiral OrganocatalysisUse of a chiral amine catalyst (e.g., L-proline) to catalyze an asymmetric reaction. youtube.comEnantioenriched cyclohexane precursor
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct stereoselectivity.Diastereomeric esters or amides

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic esters and alcohols due to their high enantioselectivity. nih.govnii.ac.jpresearchgate.netmdpi.com In the context of this compound, a racemic mixture of its precursor, methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, could be subjected to enzymatic acylation. A lipase (B570770) could selectively acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. The acylated and unacylated enantiomers can then be separated, and the desired enantiomer of the alcohol can be oxidized to the aldehyde.

A similar strategy could be applied to the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate, an unsaturated precursor. nih.gov A bacterial carboxylesterase has been shown to efficiently hydrolyze one enantiomer of this racemic ester, allowing for the separation of the unreacted enantiomer with high enantiomeric purity. nih.gov This enantiopure cyclohexene derivative can then be converted to the desired enantiomer of this compound.

Development of Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient synthetic methods. For the synthesis of this compound, this translates to exploring greener reagents, catalytic systems, and reaction conditions.

One area of focus is the oxidation of the precursor alcohol, methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, to the aldehyde. Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants, which are toxic and generate significant waste. The development of catalytic aerobic oxidation methods using sustainable oxidants like molecular oxygen or hydrogen peroxide is a key goal.

Another avenue for sustainable synthesis is the use of organocatalysis, which avoids the use of often toxic and expensive metal catalysts. nih.govyoutube.com As mentioned earlier, organocatalytic methods can provide access to chiral cyclohexanes with high efficiency and stereoselectivity.

Chemical Reactivity and Transformation of Methyl 3 Formylcyclohexane 1 Carboxylate

Reactions Involving the Formyl Group

The aldehyde functionality is a primary site for carbon-carbon bond formation, oxidation, reduction, and olefination.

Nucleophilic Additions (e.g., Grignard, Organolithium, Cyanohydrin Formation)

While specific literature examples for Methyl 3-formylcyclohexane-1-carboxylate are not extensively detailed, its formyl group is expected to undergo characteristic nucleophilic additions. Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents will readily add to the aldehyde carbonyl, yielding a secondary alcohol upon aqueous workup. The stereochemical outcome would be influenced by the cis/trans isomeric nature of the starting material and the steric bulk of the incoming nucleophile.

Similarly, the addition of a cyanide source, typically in the form of hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN), would lead to the formation of a cyanohydrin. This reaction expands the carbon framework and introduces a nitrile group, which is a versatile precursor for amines and carboxylic acids.

Table 1: Predicted Nucleophilic Addition Reactions

Reaction Type Typical Reagent Expected Product Structure Product Name
Grignard Addition R-MgX, then H₂O Methyl 3-(1-hydroxyalkyl)cyclohexane-1-carboxylate
Organolithium Addition R-Li, then H₂O Methyl 3-(1-hydroxyalkyl)cyclohexane-1-carboxylate

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Strecker Reactions)

The formyl group serves as a key electrophile in various condensation reactions. In a Knoevenagel condensation, it would react with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate) in the presence of a weak base to form a new carbon-carbon double bond. The Strecker synthesis would transform the aldehyde into an α-amino acid through reaction with ammonia (B1221849) or an ammonium (B1175870) salt, followed by the addition of cyanide and subsequent hydrolysis of the resulting aminonitrile. Aldol-type reactions are also feasible with appropriate enolate partners.

Oxidation Reactions to Carboxylic Acids

The formyl group can be readily oxidized to a carboxylic acid. This transformation is a common step in synthetic pathways. The product of this reaction is 3-methoxycarbonylcyclohexane-1-carboxylic acid. google.com Standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like buffered sodium chlorite (B76162) (NaClO₂), are effective for this purpose. The synthesis of the parent aldehyde itself often comes from the oxidation of the corresponding primary alcohol, methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, using reagents like pyridine-sulfur trioxide complex. nih.govgoogleapis.com

Reduction Reactions to Alcohols or Hydrocarbons

Selective reduction of the formyl group is a common transformation. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) will reduce the aldehyde to a primary alcohol, yielding methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, without affecting the less reactive methyl ester. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the aldehyde and the ester to their respective alcohols.

Complete reduction of the formyl group to a methyl group (a hydrocarbon) can be achieved under harsher conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reductions, although the stability of the ester group under these conditions must be considered.

Table 2: Potential Reduction Products

Reaction Type Typical Reagent Product
Aldehyde to Alcohol Sodium Borohydride (NaBH₄) Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The conversion of the aldehyde to an alkene via olefination is a well-documented reaction for this compound. In a specific example of a Wittig reaction, this compound was reacted with benzyltriphenylphosphonium (B107652) bromide in the presence of a strong base, potassium tert-butoxide (t-BuOK), to generate the corresponding stilbene (B7821643) derivative. nih.gov This reaction is a powerful method for forming a carbon-carbon double bond at the site of the original formyl group. nih.gov The Horner-Wadsworth-Emmons (HWE) reaction, using a stabilized phosphonate (B1237965) ylide, offers an alternative that often favors the formation of the (E)-alkene and uses reagents that are more easily removed during purification.

Table 3: Example of a Wittig Olefination Reaction nih.gov

Reactant Reagent Base Solvent Product

Reactions Involving the Methyl Ester Group

The methyl ester group is less reactive than the formyl group but can undergo its own set of characteristic transformations. The most common reaction is hydrolysis, which can be performed under acidic or basic conditions. Basic hydrolysis, or saponification, using a base like sodium hydroxide (B78521) (NaOH), would irreversibly produce the sodium salt of the carboxylic acid (sodium 3-formylcyclohexane-1-carboxylate) and methanol (B129727). Subsequent acidification would yield the free carboxylic acid. This provides a route to selectively unmask a carboxylic acid functionality while leaving the formyl group intact for further reactions.

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane scaffold of this compound consists of C(sp³)–H bonds, which are traditionally considered unreactive. researchgate.net However, modern synthetic chemistry has developed numerous methods for the catalytic functionalization of these inert C–H bonds, opening pathways to introduce new functional groups directly onto the ring. researchgate.netniu.edu

These transformations typically rely on a transition metal catalyst (e.g., rhodium, iridium, palladium) or other reactive species that can cleave a C–H bond and generate a carbon-metal intermediate or a carbon-centered radical. niu.eduthieme-connect.com This intermediate can then react with various partners to form new C-C, C-O, or C-N bonds.

For a substituted cyclohexane like the title compound, C-H activation can exhibit regioselectivity, often favoring positions that are sterically accessible or electronically activated. researchgate.netthieme-connect.com The existing ester and formyl groups would act as directing groups, influencing which C-H bonds on the ring are most likely to react. For instance, carboxylate groups (formed after hydrolysis) are known to be effective directing groups in C-H functionalization reactions. nih.gov

Examples of such transformations on general cyclohexane systems include:

Oxidation: Photo-electrochemical methods using a WO₃ photoanode can oxidize cyclohexane to cyclohexanol (B46403) and cyclohexanone. nih.gov Similarly, ozonation in liquid CO₂ can achieve selective oxidation. rsc.org

Desymmetrization: In meso-compounds, catalytic C-H functionalization can proceed with high site- and stereoselectivity, creating chiral products from achiral starting materials. thieme-connect.com

Cracking and Dehydrogenation: Under specific mass spectrometry conditions with metal complexes, the cyclohexane ring can undergo C-H activation leading to ring-opening or dehydrogenation to form cyclohexene (B86901) or benzene (B151609) derivatives. niu.edu

Applying these advanced methods to this compound could provide access to a wide array of complex derivatives that would be difficult to synthesize using traditional functional group manipulations.

Table 5: Chemical Compounds Mentioned

Compound Name
3-formylcyclohexane-1-carbohydrazide
3-formylcyclohexane-1-carboxylic acid
(3-formylcyclohexyl)methanol
Benzene
Carbon dioxide
Cyclohexane-1,3-diyldimethanol
Cyclohexanol
Cyclohexanone
Cyclohexene
Ethanol
Hydrazine
Hydrazine hydrate
Lithium aluminum hydride
Methanol
Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
This compound
Sodium borohydride
Sodium hydroxide
Tetrahydrofuran
Cerium(III) chloride
Potassium hydroxide
Lithium hydroxide
Scandium(III) triflate
Boric acid
N-Heterocyclic Carbene
Titanium(IV) chloride
N,N'-Dicyclohexylcarbodiimide (DCC)
Ozone

Ring Opening and Rearrangement Reactions

While specific research on ring-opening reactions of the intact cyclohexane ring of this compound is not extensively documented, the pyran ring of related 3-formylchromones, which share a similar electronic setup, is known to undergo ring-opening upon reaction with nucleophiles like 5-amino-N-phenylpyrazole. nih.gov This reaction proceeds via an initial adduct formation, followed by the opening of the pyrone ring and subsequent intramolecular cyclization. nih.gov

Rearrangement reactions are a common feature in organic synthesis to create complex molecular architectures. For α-halo ketones, the Favorskii rearrangement is a well-established reaction that leads to esters via a ring contraction mechanism. libretexts.org Although not directly demonstrated for a halogenated derivative of this compound, it represents a potential pathway for skeletal modification. Another relevant transformation is the semipinacol rearrangement, which occurs under basic conditions and involves the rearrangement of a 1,2-diol derivative. libretexts.org This could be a potential reaction pathway for a dihydroxylated derivative of the title compound.

Reaction Type General Substrate Key Features Potential Application to Derivative
Pyran Ring Opening3-FormylchromoneNucleophilic attack followed by ring opening and recyclization. nih.govA heterocyclic analog could undergo similar transformations.
Favorskii Rearrangementα-Halo KetoneRing contraction to form an ester. libretexts.orgAn α-halogenated derivative could potentially undergo this rearrangement.
Semipinacol Rearrangement1,2-DiolRearrangement under basic conditions without carbocation formation. libretexts.orgA diol derivative could be a substrate for this transformation.

Halogenation and Other Electrophilic Substitutions

The saturated cyclohexane ring of this compound is generally unreactive towards electrophilic aromatic substitution, which is a characteristic reaction of aromatic compounds. masterorganicchemistry.com However, the carbon atoms of the cyclohexane ring can undergo free-radical halogenation.

Studies on the free-radical chlorination of methyl cyclohexanecarboxylate (B1212342) and its derivatives using sulfuryl chloride have shown a preference for substitution at positions remote from the ester group, with a notable preference for trans attack. acs.org This "trans effect" is attributed to polar interactions between the ester dipole and the developing dipole at the carbon-chlorine bond in the transition state. acs.org The relative reactivity at different positions is influenced by both statistical factors and the electronic effect of the ester group. acs.org

Table of Relative Reactivities in Free-Radical Chlorination of Methyl Cyclohexanecarboxylate acs.org

Position Relative Reactivity (per hydrogen)
20.4
31.1
41.0

Data is for the parent methyl cyclohexanecarboxylate and serves as an approximation for the title compound.

Electrophilic addition to the aldehyde group is a possible reaction pathway, though less common than nucleophilic addition. The presence of the electron-withdrawing ester group can influence the reactivity of the aldehyde.

Chemoselectivity and Regioselectivity in Transformations

The presence of two distinct functional groups, an aldehyde and an ester, in this compound makes chemoselectivity a critical consideration in its transformations. The aldehyde is generally more reactive towards nucleophiles than the ester. For instance, in reductions using mild reducing agents like sodium borohydride, the aldehyde group is selectively reduced to a primary alcohol, leaving the ester group intact. This principle is widely applied in the synthesis of bifunctional molecules. youtube.com

Regioselectivity refers to the preference for reaction at one position over another. In the case of this compound, this is particularly relevant in reactions involving the cyclohexane ring. For example, in the free-radical halogenation mentioned earlier, the regioselectivity is governed by the inherent reactivity of the C-H bonds at different positions (tertiary > secondary > primary) and the directing effects of the substituent. youtube.com The preference for attack at the C3 and C4 positions over the C2 position in the chlorination of methyl cyclohexanecarboxylate highlights this regioselective nature. acs.org

Stereochemical Control and Diastereoselectivity in Multi-step Transformations

The stereochemistry of the cyclohexane ring plays a crucial role in directing the outcome of reactions. The substituents on the ring can exist in either axial or equatorial positions, and the relative stability of these conformations influences reactivity. libretexts.orglibretexts.org For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable to minimize 1,3-diaxial interactions. libretexts.orgyoutube.com In the case of 1,3-disubstituted cyclohexanes like the title compound, the relative stereochemistry of the two substituents (cis or trans) determines the conformational preference. libretexts.org

In a synthetic context, this compound has been used as an intermediate in the preparation of mitofusin activators. nih.gov In one instance, a Wittig reaction on the aldehyde group, followed by other transformations, ultimately led to a product with a trans relationship between the substituents on the cyclohexane ring, indicating a degree of stereochemical control during the reaction sequence. nih.gov

The stereochemical outcome of reactions on the cyclohexane ring is often governed by the principle of anti-periplanar geometry, especially in elimination reactions like the E2 reaction. masterorganicchemistry.compressbooks.pub For an E2 reaction to occur, the hydrogen atom and the leaving group must be in a trans-diaxial arrangement. pressbooks.pub This requirement can override Zaitsev's rule and dictates the regioselectivity of the elimination.

The diastereoselectivity of reactions can be influenced by the existing stereocenters in the molecule. For instance, in the synthesis of substituted cyclohexanes, the approach of a reagent can be directed by the steric bulk of the existing substituents, leading to the preferential formation of one diastereomer over another.

Applications of Methyl 3 Formylcyclohexane 1 Carboxylate in Complex Molecule Synthesis

Precursor in Natural Product Synthesis and Analogues

While direct total synthesis of natural products using Methyl 3-formylcyclohexane-1-carboxylate is not widely documented, its isomers serve as crucial precursors for creating analogues of naturally occurring molecules. A significant example is the synthesis of bicyclic proline analogues. Proline, a natural amino acid, has a unique cyclic structure that imparts specific conformational constraints on peptides. Synthetic analogues that mimic or elaborate on this structure are of great interest in medicinal chemistry. Isomers of methyl formylcyclohexane-1-carboxylate provide a robust scaffold for building these complex mimics.

Building Block for Pharmaceutical Intermediates

The utility of formylcyclohexane carboxylates is most pronounced in the synthesis of intermediates for pharmaceutically active compounds. The aldehyde can be transformed into amines or other functional groups, while the ester allows for various coupling reactions or modifications, making these molecules versatile building blocks.

A key application of this chemical class is in the synthesis of trans-fused octahydroisoindole-1-carboxylic acids. These compounds are rigid, bicyclic analogues of proline and are considered valuable scaffolds in drug discovery. Research has demonstrated a synthetic route where the trans-fused octahydroisoindole (B159102) system is constructed from an isomer, methyl trans-2-formylcyclohexane-1-carboxylate.

This synthesis serves as a prime example of building complex heterocyclic structures from a cyclohexyl precursor. The key transformation involves a Strecker reaction on the methyl trans-2-formylcyclohexane-1-carboxylate, which introduces the amino and nitrile groups necessary for forming the second ring of the N-heterocycle. This method has been used to prepare specific stereoisomers of the desired bicyclic proline analogue with good yields and high stereoselectivity.

Mitochondrial fragmentation is a cellular dysfunction implicated in several neurodegenerative diseases. Small molecules that can activate mitofusins—proteins that mediate mitochondrial fusion—are promising therapeutic agents. In the rational design of novel mitofusin activators, a related isomer, 4-formylcyclohexane-1-carboxylic acid, has been utilized as a starting material. Pharmacophore-based design has led to the development of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators, and the synthesis of one such analogue began with the commercially available 4-formylcyclohexane-1-carboxylic acid. This highlights the role of the formylcyclohexane carboxylate scaffold in generating compounds that target fundamental cellular processes.

The synthesis of octahydroisoindole-1-carboxylic acids is a direct and significant contribution to the field of N-heterocycle synthesis. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and bioactive compounds. The transformation of methyl trans-2-formylcyclohexane-1-carboxylate into a bicyclic amino acid demonstrates its utility in creating complex, fused N-heterocyclic systems. The process constructs the isoindole core, a privileged structure in medicinal chemistry, through a key Strecker reaction followed by further cyclization and stereoselective steps.

Intermediate in the Preparation of Agrochemicals and Specialty Chemicals

While the chemical properties of this compound make it a suitable intermediate for various chemical products, its specific applications in the synthesis of agrochemicals are not extensively detailed in publicly available research. It is commercially available and sometimes categorized under "Protein Degrader Building Blocks," indicating its role as a specialty chemical intermediate for research and development in fields like targeted protein degradation. calpaclab.com However, detailed synthetic routes to commercial agrochemicals or other specialty chemicals are not prominently documented.

Catalytic Studies Involving Methyl 3 Formylcyclohexane 1 Carboxylate

Biocatalytic Transformations of Methyl 3-formylcyclohexane-1-carboxylate

The application of biocatalysis in organic synthesis offers a powerful and selective alternative to traditional chemical methods. For a molecule such as this compound, with its distinct functional groups and stereochemical possibilities, enzymes present a promising avenue for targeted modifications. This section explores potential enzyme-mediated functional group interconversions and the chemoenzymatic synthesis of its stereoisomers.

Enzyme-Mediated Functional Group Interconversions

The aldehyde and ester functionalities of this compound are prime targets for enzymatic transformations. Specifically, oxidoreductases such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are well-suited for modifying the formyl group.

The biocatalytic reduction of the aldehyde moiety to a primary alcohol, yielding methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, can be achieved using alcohol dehydrogenases. frontiersin.orgmdpi.com These enzymes typically utilize a nicotinamide cofactor, such as NADH or NADPH, as a hydride source for the reduction. tudelft.nl The reaction is often highly chemoselective, leaving the ester group intact. The choice of ADH can also influence the stereochemical outcome if the substrate is chiral.

Conversely, the oxidation of the formyl group to a carboxylic acid would result in cyclohexane-1,3-dicarboxylic acid monomethyl ester. This transformation can be catalyzed by aldehyde dehydrogenases (ALDHs), which generally use NAD⁺ or NADP⁺ as the oxidizing agent. nih.gov Biocatalytic oxidations are noted for their high chemoselectivity and mild reaction conditions, proceeding in aqueous environments under atmospheric pressure. nih.gov

Starting MaterialEnzyme ClassPotential ProductTransformation
This compoundAlcohol Dehydrogenase (ADH)Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylateReduction of aldehyde
This compoundAldehyde Dehydrogenase (ALDH)Cyclohexane-1,3-dicarboxylic acid monomethyl esterOxidation of aldehyde
Table 1: Potential Enzyme-Mediated Functional Group Interconversions of this compound.

Chemoenzymatic Synthesis of Stereoisomers

This compound possesses two stereocenters at positions 1 and 3 of the cyclohexane (B81311) ring, allowing for the existence of cis and trans diastereomers, each as a pair of enantiomers. Chemoenzymatic strategies can be employed to selectively synthesize these stereoisomers.

One common approach is the kinetic resolution of a racemic mixture. For instance, if a racemic mixture of this compound were reduced by a stereoselective ADH, one enantiomer might be converted to the corresponding alcohol at a much faster rate than the other, allowing for the separation of the unreacted aldehyde enantiomer and the alcohol product.

Alternatively, a prochiral precursor could be subjected to an asymmetric biocatalytic reaction. For example, the enzymatic reduction of a cyclohexene (B86901) derivative could establish the desired stereochemistry at one or both centers. While direct enzymatic control over the cis/trans relationship of the substituents on the cyclohexane ring can be challenging, dynamic kinetic resolution processes have been developed for related systems. For example, transaminases have been used for the dynamic cis-to-trans isomerization of substituted cyclohexylamines through a deamination-amination sequence involving a ketone intermediate. nih.govresearchgate.net A similar strategy could theoretically be envisioned for this compound, potentially involving an oxidation-reduction sequence at one of the stereocenters to favor the thermodynamically more stable isomer.

The stereoisomers of disubstituted cyclohexanes can be designated using cis and trans prefixes to describe the relative orientation of the substituents. libretexts.orglibretexts.org In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.

StereoisomerRelative Orientation of SubstituentsPotential Chemoenzymatic Approach
(1R,3R)-methyl 3-formylcyclohexane-1-carboxylatetransEnzymatic kinetic resolution of a racemic mixture or asymmetric synthesis from a prochiral precursor.
(1S,3S)-methyl 3-formylcyclohexane-1-carboxylatetrans
(1R,3S)-methyl 3-formylcyclohexane-1-carboxylatecis
(1S,3R)-methyl 3-formylcyclohexane-1-carboxylatecis
Table 2: Stereoisomers of this compound and Potential Chemoenzymatic Synthesis Strategies.

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the catalytic mechanisms of enzymes involved in the transformation of this compound is crucial for optimizing reaction conditions and for enzyme engineering efforts. The primary enzymes relevant to the functional group interconversions discussed above are alcohol dehydrogenases and aldehyde dehydrogenases.

The catalytic cycle of an alcohol dehydrogenase typically involves the binding of the nicotinamide cofactor (NAD(P)H) and the aldehyde substrate to the enzyme's active site. frontiersin.org A key step is the transfer of a hydride ion from the cofactor to the carbonyl carbon of the aldehyde. frontiersin.org This is followed by protonation of the resulting alkoxide by a proton donor in the active site (often a conserved tyrosine or serine residue) to yield the primary alcohol product. The oxidized cofactor (NAD(P)⁺) is then released, completing the cycle. The stereochemical outcome of the reaction is determined by the specific geometry of the enzyme's active site, which dictates the facial selectivity of the hydride attack on the prochiral aldehyde.

For aldehyde dehydrogenases, the mechanism generally begins with the nucleophilic attack of a cysteine residue in the active site on the carbonyl carbon of the aldehyde substrate, forming a thiohemiacetal intermediate. This is followed by the transfer of a hydride from the tetrahedral intermediate to the NAD(P)⁺ cofactor, generating the reduced cofactor NAD(P)H and a thioester intermediate. The final step is the hydrolysis of the thioester to release the carboxylic acid product and regenerate the free enzyme.

In chemoenzymatic approaches utilizing lipases for kinetic resolution, the mechanism involves the acylation of the enzyme's active site serine residue by an acyl donor. The acylated enzyme then transfers the acyl group to one enantiomer of a racemic alcohol substrate, leading to its selective esterification. Alternatively, in a hydrolysis reaction, the lipase (B570770) would selectively hydrolyze one enantiomer of a racemic ester. The enantioselectivity arises from the differential fit and reactivity of the two enantiomers within the chiral active site of the lipase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound, enabling detailed elucidation of its constitution, the identification of its isomers, and the analysis of its dynamic conformational properties in solution.

Detailed Structural Elucidation, Including Isomer Identification

The structural framework of this compound is confirmed through ¹H and ¹³C NMR spectroscopy. The presence of key functional groups is indicated by characteristic chemical shifts. For instance, the aldehyde proton (-CHO) typically appears as a singlet or a narrow triplet around δ 9.5-10.0 ppm in the ¹H NMR spectrum. The methyl ester group is identified by a sharp singlet for the methoxy protons (-OCH₃) around δ 3.6-3.8 ppm. The protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region, generally between δ 1.2 and 2.8 ppm.

The identification of cis and trans isomers is achieved by analyzing the coupling constants and chemical shifts of the protons at C1 and C3 (the carbons bearing the ester and formyl groups, respectively). The spatial relationship between these protons dictates the magnitude of their coupling constant (³J), which can be predicted by the Karplus equation. In the more stable chair conformations, the coupling constant between two axial protons (J_ax-ax) is significantly larger (typically 10-13 Hz) than the coupling between an axial and an equatorial proton (J_ax-eq, 2-5 Hz) or two equatorial protons (J_eq-eq, 2-5 Hz). This difference allows for the assignment of the relative stereochemistry.

For the trans isomer, the most stable conformation has both substituents in equatorial positions. The protons at C1 and C3 are therefore both axial, leading to a large ³J_ax-ax coupling constant. For the cis isomer, one substituent must be axial while the other is equatorial. This results in smaller axial-equatorial and equatorial-axial couplings for the C1 and C3 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aldehyde (-CHO) 9.5 - 10.0 Singlet (s) or Triplet (t) Chemical shift is highly deshielded due to the carbonyl group.
Methoxy (-OCH₃) 3.6 - 3.8 Singlet (s) Characteristic sharp signal for the methyl ester.
Ring CH (C1) 2.4 - 2.8 Multiplet (m) Alpha to the ester carbonyl.
Ring CH (C3) 2.3 - 2.7 Multiplet (m) Alpha to the aldehyde carbonyl.

Conformational Analysis of Cyclohexane Ring

The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org The molecule undergoes a rapid "ring-flip" between two chair conformations at room temperature, which interconverts the axial and equatorial positions. libretexts.org

The conformational preference is dictated by steric hindrance, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric strain from the two other axial hydrogens on the same side of the ring. libretexts.org Consequently, the conformation that places the larger substituent in the equatorial position is generally more stable. libretexts.org

trans-isomer : For trans-Methyl 3-formylcyclohexane-1-carboxylate, the two chair conformations are not energetically equivalent. The conformation where both the formyl and methyl carboxylate groups are in equatorial positions is strongly favored as it avoids any significant 1,3-diaxial interactions.

cis-isomer : For the cis-isomer, one substituent must be axial and the other equatorial in any given chair conformation. The ring flip interconverts these positions. The two resulting conformers will be in equilibrium, with the conformation placing the bulkier of the two groups (typically the methyl carboxylate) in the equatorial position being slightly more populated.

NMR spectroscopy, particularly at low temperatures to slow the ring flip, can be used to study these dynamics. The distinct signals for axial and equatorial protons and the magnitude of their coupling constants provide direct evidence for the predominant conformation. epa.gov

Mechanistic Studies via in situ NMR Techniques

While specific in situ NMR studies on this compound are not widely documented, this technique represents a powerful method for investigating its reaction mechanisms. In situ NMR allows for real-time monitoring of a chemical reaction within the NMR tube. By acquiring spectra at regular intervals, researchers can track the disappearance of reactants, the formation of products, and the appearance of any transient intermediates. This provides direct mechanistic and kinetic data.

For example, the reduction of the aldehyde group in this compound to an alcohol could be monitored. Researchers could observe the decrease in the characteristic aldehyde proton signal near δ 9.7 ppm and the concurrent appearance of signals corresponding to the newly formed hydroxymethyl group. The rate of the reaction could be determined by plotting the concentration of reactant or product versus time. Similarly, the hydrolysis of the ester could be followed by monitoring the disappearance of the methoxy singlet at δ 3.7 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₉H₁₄O₃. nih.gov Its calculated monoisotopic mass is 170.09429 Da. nih.gov HRMS can measure this value with high accuracy (e.g., 170.0943 ± 0.0005 Da), which effectively rules out other possible molecular formulas that might have the same nominal mass of 170 Da.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the fragmentation is guided by the functional groups. Common fragmentation pathways would include:

Loss of the methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond in the ester results in a prominent ion at m/z 139.

Loss of the formyl radical (•CHO): Alpha-cleavage next to the aldehyde can lead to the loss of the formyl group, resulting in an ion at m/z 141.

Loss of the methoxycarbonyl group (•COOCH₃): Cleavage of the bond between the ring and the ester group produces an ion at m/z 111.

Ring cleavage: The cyclohexane ring can undergo various cleavages, often initiated by the charge site, leading to a series of smaller fragment ions.

Analyzing these pathways allows researchers to piece together the connectivity of the molecule, confirming the presence and location of the ester and aldehyde groups on the cyclohexane scaffold.

Table 2: Plausible Mass Spectrometry Fragments for C₉H₁₄O₃

m/z Proposed Lost Fragment Proposed Ion Structure
170 - [C₉H₁₄O₃]⁺ (Molecular Ion)
141 •CHO [M - CHO]⁺
139 •OCH₃ [M - OCH₃]⁺

Computational and Theoretical Investigations of Methyl 3 Formylcyclohexane 1 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). unipd.itresearchgate.net

For Methyl 3-formylcyclohexane-1-carboxylate, geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to find the lowest energy structure. researchgate.net Such calculations provide precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties.

The electronic structure is further elucidated by analyzing molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites), which are crucial for predicting intermolecular interactions. unipd.it

Table 1: Computed Properties of this compound (Note: This data is sourced from computational models and may not have been experimentally verified.)

PropertyValueSource
Molecular Formula C9H14O3PubChem nih.gov
Molecular Weight 170.21 g/mol PubChem nih.gov
Exact Mass 170.094294304 DaPubChem nih.gov
Topological Polar Surface Area 43.4 ŲPubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 3PubChem nih.gov
Rotatable Bond Count 3PubChem nih.gov

Conformational Analysis and Energetic Landscapes of Isomers

This compound exists as cis and trans diastereomers, depending on the relative orientation of the formyl and methyl carboxylate groups. Each of these isomers can adopt multiple conformations due to the flexibility of the cyclohexane (B81311) ring, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. ucalgary.ca

A detailed conformational analysis involves mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.net For 1,3-disubstituted cyclohexanes like this compound, the relative stability of the chair conformers is dictated by the steric strain arising from 1,3-diaxial interactions. libretexts.orglibretexts.orglibretexts.orglibretexts.org

Cis Isomer : The cis isomer can exist in two primary chair conformations: one with both the formyl and methyl carboxylate groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). libretexts.orgspcmc.ac.in The diequatorial conformer is significantly more stable as it avoids the destabilizing 1,3-diaxial steric interactions that are present in the diaxial form. libretexts.orglibretexts.org

Trans Isomer : The trans isomer exists in two equivalent chair conformations where one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial). libretexts.orgspcmc.ac.in The stability of these conformers depends on which of the two bulkier groups (formyl vs. methyl carboxylate) occupies the more spacious equatorial position to minimize steric strain. libretexts.org

Generally, for 1,3-disubstituted cyclohexanes, the cis isomer (in its diequatorial conformation) is more stable than the trans isomer (in its equatorial-axial conformation). scribd.com

Table 2: Theoretical Relative Stabilities of Isomers and Conformers (Note: The energy values are illustrative and would be quantified by specific computational studies.)

IsomerConformationSubstituent PositionsRelative StabilityKey Steric Interactions
Cis ChairDiequatorial (e,e)Most StableMinimal steric strain
Cis ChairDiaxial (a,a)Least StableSignificant 1,3-diaxial interactions
Trans ChairEquatorial-Axial (e,a)Intermediate1,3-diaxial interaction with one group
Trans ChairAxial-Equatorial (a,e)Intermediate1,3-diaxial interaction with one group

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, from reactants to products. rsc.orgsmu.eduresearchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate. dntb.gov.ua

For this compound, several reactions could be investigated:

Nucleophilic addition to the formyl group : The reaction of the aldehyde with a nucleophile (e.g., a Grignard reagent or a hydride) can be modeled. Calculations would identify the transition state structure for the formation of the new carbon-carbon or carbon-hydrogen bond and determine the activation energy.

Oxidation of the aldehyde : The mechanism of oxidation of the formyl group to a carboxylic acid could be elucidated.

Reactions involving the ester : The hydrolysis or transesterification of the methyl carboxylate group could be studied, identifying the tetrahedral intermediate and the relevant transition states.

Prediction of Reactivity and Selectivity in Organic Transformations

Frontier Molecular Orbital (FMO) theory is a key computational approach used to predict chemical reactivity. organicchemistrydata.orgchemrxiv.org It posits that reactivity is governed by the interaction between the HOMO of one reactant and the LUMO of another. researchgate.netimperial.ac.uknih.gov

Reactivity Sites : For this compound, the locations of the HOMO and LUMO can predict the most likely sites for reaction. The LUMO is expected to be localized around the carbonyl carbons of both the formyl and ester groups, indicating these are the primary sites for nucleophilic attack . The HOMO would likely have significant contributions from the oxygen lone pairs, making them sites for electrophilic attack .

Selectivity : The molecule has two electrophilic carbonyl centers. Computational models can predict which site is more reactive towards a given nucleophile. By comparing the magnitudes of the LUMO coefficients on the formyl carbon versus the ester carbon, the regioselectivity of a nucleophilic addition can be predicted. organicchemistrydata.org Furthermore, for reactions that create a new stereocenter, computational analysis of the different transition state energies can predict the diastereoselectivity of the product.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (if applicable to derivatives)

While this compound itself may not be a known biologically active agent, its derivatives could be designed as potential ligands for biological targets like enzymes or receptors. nih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for investigating such interactions. nih.govresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net A derivative of this compound would be computationally placed into the active site of a target protein (e.g., an enzyme it is designed to inhibit). A scoring function then estimates the binding affinity (e.g., in kcal/mol), ranking different derivatives based on their potential potency. The resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). nih.govyoutube.commdpi.com MD provides insights into the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govnih.gov By analyzing the trajectory of the simulation, the persistence of key interactions can be confirmed, providing a more rigorous assessment of the ligand's potential as an inhibitor or modulator of the target protein. nih.gov

Future Research Directions and Emerging Perspectives

Exploration of Underexplored Reactivity Profiles

While the individual reactivities of aldehydes and methyl esters are well-documented, their interplay within the cyclohexane (B81311) framework of Methyl 3-formylcyclohexane-1-carboxylate remains a fertile ground for investigation. Future research will likely focus on chemoselective transformations that target one functional group while leaving the other intact, or tandem reactions that engage both moieties in a controlled sequence. For instance, exploring catalytic systems that can differentiate between the two carbonyl groups is a significant area of interest. The development of orthogonal protection-deprotection strategies tailored to this specific molecule would greatly enhance its utility in multi-step syntheses.

Furthermore, the stereochemistry of the cyclohexane ring adds another layer of complexity and opportunity. Investigations into diastereoselective reactions that control the orientation of substituents relative to the existing functional groups are crucial for accessing specific stereoisomers, which is of paramount importance in medicinal chemistry and the synthesis of natural products. The inherent chirality of certain isomers of this compound could also be exploited in asymmetric catalysis.

Integration into Flow Chemistry and Automated Synthesis Platforms

Moreover, the integration of this compound into automated synthesis platforms is an emerging perspective. These platforms, which combine robotics, software, and analytical tools, can accelerate the discovery and optimization of new reactions and molecules. By utilizing this compound as a key building block, these automated systems could rapidly generate libraries of diverse cyclohexane derivatives for high-throughput screening in drug discovery and materials science.

Development of Green Chemistry Approaches for Synthesis and Transformations

In line with the growing emphasis on sustainable chemical processes, future research will undoubtedly focus on developing greener synthetic routes to and from this compound. This includes the use of environmentally benign catalysts, such as iron-based systems, which offer high efficiency and atom economy under mild conditions. rsc.org The exploration of solvent-free reaction conditions or the use of greener solvents will also be a key research direction.

Furthermore, biocatalysis presents a promising avenue for the enantioselective synthesis and transformation of this compound. Enzymes could offer unparalleled selectivity in differentiating between the two functional groups and in controlling the stereochemistry of the cyclohexane ring. The development of robust enzymatic processes for the synthesis and modification of functionalized cyclohexanes would represent a significant advancement in green chemistry. nih.gov

Applications in New Chemical Biology and Materials Science Fields

The unique structural features of this compound make it an attractive scaffold for applications in chemical biology and materials science. In chemical biology, it could serve as a starting point for the synthesis of novel probes and labels for studying biological processes. The aldehyde group can be readily functionalized with fluorescent dyes or other reporter molecules, while the ester can be modified to tune solubility and cell permeability. One vendor has noted its inclusion in a product family of "Protein Degrader Building Blocks," suggesting potential applications in the development of therapeutic agents. calpaclab.com

In materials science, the cyclohexane core provides a rigid and well-defined three-dimensional structure that can be incorporated into polymers and other materials. For instance, derivatives of this compound could be used as monomers in polymerization reactions to create materials with tailored thermal and mechanical properties. The bifunctionality of the molecule allows for the creation of cross-linked polymers or the introduction of specific functionalities onto a polymer backbone. Research into polymers synthesized from related cyclohexanecarboxylic acid derivatives has demonstrated their potential in creating functional materials.

Synergistic Approaches Combining Catalysis and Computational Design

The synergy between advanced catalytic methods and computational chemistry is set to revolutionize the way we approach the synthesis and functionalization of complex molecules like this compound. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the conformational preferences and reactivity of the molecule. sapub.orgnih.gov This understanding can guide the rational design of catalysts that can selectively target a specific functional group or achieve a desired stereochemical outcome.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.